molecular formula C16H21NO3 B5369015 (E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE

(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5369015
M. Wt: 275.34 g/mol
InChI Key: XIBWKBULUYZXBS-RMKNXTFCSA-N
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Description

(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring substituted with two methyl groups and a propenone moiety attached to a methoxyphenyl group

Properties

IUPAC Name

(E)-1-(2,6-dimethylmorpholin-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12-10-17(11-13(2)20-12)16(18)9-6-14-4-7-15(19-3)8-5-14/h4-9,12-13H,10-11H2,1-3H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBWKBULUYZXBS-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the reaction of 2,6-dimethylmorpholine with 4-methoxybenzaldehyde in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a condensation mechanism, forming the desired propenone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone moiety to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE
  • (E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE

Uniqueness

(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions. This structural feature may impart distinct chemical and biological properties compared to its analogs.

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